molecular formula C14H17N3OS B4121133 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

Cat. No.: B4121133
M. Wt: 275.37 g/mol
InChI Key: YJESZRUJXLCKQO-UHFFFAOYSA-N
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Description

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is a synthetic amide derivative featuring a 1,3,4-thiadiazole core substituted at the 5-position with an ethyl group and linked to a 3-phenylbutanamide moiety. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive thiadiazole derivatives, which are known for diverse pharmacological activities, including antimicrobial and anticonvulsant properties .

The synthesis of such derivatives typically involves coupling reactions between carboxylic acid derivatives (e.g., substituted phenylacetic acids) and 5-amino-1,3,4-thiadiazole-2-thiol intermediates in the presence of coupling agents like EDC and HOBt in acetonitrile .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-3-13-16-17-14(19-13)15-12(18)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJESZRUJXLCKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330443
Record name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

701953-70-0
Record name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiadiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has several scientific research applications:

    Medicinal Chemistry: It has potential as an anticonvulsant, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can serve as a tool compound for studying the biological pathways and mechanisms involving thiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide involves its interaction with specific molecular targets. The thiadiazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Ethyl vs. In contrast, the methoxymethyl substituent in introduces polarity, which may favor solubility but reduce membrane permeability.
  • Benzylthio vs. Ethyl: Benzylthio-substituted thiadiazoles (e.g., quinolone derivatives in ) exhibit strong antibacterial activity due to enhanced electron-withdrawing effects and interactions with bacterial enzymes. However, the ethyl group in the target compound shifts the pharmacological profile toward CNS disorders.
  • Solubility Challenges: The target compound’s poor water solubility (a common issue with thiadiazole amides) limits its formulation options, necessitating advanced delivery systems like β-cyclodextrin nanocapsules .

Pharmacological Profiles

  • Antibacterial Activity: Thiadiazoles with sulfonyl or piperazinyl groups (e.g., ) show potent activity against Staphylococcus aureus and Escherichia coli (MIC values: 0.5–4 µg/mL). The target compound lacks such substituents, explaining its focus on non-antibacterial applications.
  • Anti-Epileptic Potential: The target compound prevents isoniazid-induced seizures in preclinical models, likely via modulation of GABAergic pathways, a mechanism shared with valproic acid derivatives .

Structural Analogues in Other Heterocyclic Systems

  • Oxadiazole Derivatives : N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine derivatives (e.g., ) replace sulfur with oxygen in the heterocycle, reducing electron density and altering receptor binding. These compounds often exhibit antifungal rather than antibacterial or CNS activity.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is a thiadiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C12H16N4OS
  • Molecular Weight: 252.35 g/mol
  • Chemical Class: Thiadiazole derivatives

Thiadiazoles are known for their broad range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The specific substitution pattern in this compound enhances its lipophilicity and membrane permeability, making it a promising candidate for drug development.

The precise molecular targets of this compound are still under investigation. However, it is believed to exert its effects through the following mechanisms:

  • Interaction with Biological Macromolecules:
    • The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with proteins or enzymes.
    • This interaction may lead to the inhibition or activation of specific biochemical pathways.
  • Influence on Cellular Processes:
    • Compounds in the thiadiazole class have been associated with modulation of various cellular functions, including apoptosis and cell cycle regulation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

  • Cytotoxicity Against Cancer Cell Lines:
    • The compound has been tested on various human cancer cell lines (e.g., HeLa, MCF-7) with promising results.
    • For instance, it demonstrated an IC50 value of 0.37 µM against HeLa cells, which is significantly more potent than established anticancer agents like sorafenib (IC50 = 7.91 µM) .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Broad-Spectrum Activity:
    • It has shown effectiveness against various bacterial strains and fungi.
    • In particular, derivatives of thiadiazoles have been reported to exhibit antifungal activity against Phytophthora infestans with an EC50 value of 3.43 µg/mL .

Anticonvulsant Activity

This compound may also serve as an anticonvulsant agent:

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of thiadiazole derivatives:

  • Study on Anticancer Properties:
    • A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer activity. Some compounds exhibited IC50 values as low as 0.28 µg/mL against breast cancer cell lines .
  • Antimicrobial Efficacy:
    • Research has shown that certain thiadiazole derivatives possess significant antibacterial activity against Xanthomonas oryzae and Xanthomonas campestris, indicating their potential use in agricultural applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value
This compoundAnticancer0.37 µM (HeLa)
N-(5-nitrothiazol-2-yl)-2-acetamideAnticancer4.27 µg/mL (SK-MEL)
Thiadiazole Derivative XAntimicrobialEC50 = 3.43 µg/mL

Q & A

Q. How to reconcile discrepancies in reported metabolic stability across studies?

  • Methodological Answer : Differences may stem from liver microsome sources (human vs. rodent) or incubation conditions (NADPH concentration). Harmonize protocols using pooled human liver microsomes (0.5 mg/mL protein) and 1 mM NADPH. Quantify parent compound depletion via LC-MS/MS. Apply intrinsic clearance (CLint_{int}) calculations using the in vitro half-life method. Cross-validate with hepatocyte suspensions (3D spheroid models) for physiological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
Reactant of Route 2
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

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